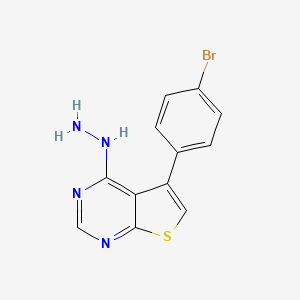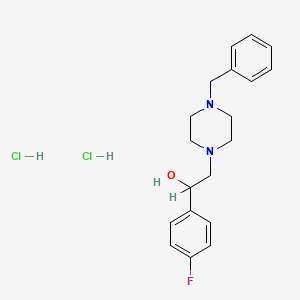
N'-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-(2-メトキシフェニル)アリルイデン)-5-(3-ニトロフェニル)-1H-ピラゾール-3-カルボヒドラジドは、化学、生物学、医学など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、メトキシフェニル基、ニトロフェニル基、ピラゾール環を含む独自の構造を特徴としています。
製法
合成経路と反応条件
N’-(3-(2-メトキシフェニル)アリルイデン)-5-(3-ニトロフェニル)-1H-ピラゾール-3-カルボヒドラジドの合成は、通常、ピラゾール環の形成と、その後のメトキシフェニル基とニトロフェニル基の付加を含む複数のステップを伴います。 反応条件は、多くの場合、無水環境と、ベンゾフェノンケチルナトリウム、水素化カルシウム、ゼオライトベースの乾燥カラムなどの特定の試薬の使用を必要とします .
工業的生産方法
この化合物の工業的生産方法は十分に文書化されていませんが、おそらくラボの合成手順を拡大することにより行われます。これには、収率と純度を高めるための反応条件の最適化と、潜在的に危険な試薬や条件を扱うための安全対策の実装が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the methoxyphenyl and nitrophenyl groups. The reaction conditions often require anhydrous environments and the use of specific reagents such as sodium benzophenone ketyl, calcium hydride, and zeolite-based drying columns .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and conditions.
化学反応の分析
反応の種類
N’-(3-(2-メトキシフェニル)アリルイデン)-5-(3-ニトロフェニル)-1H-ピラゾール-3-カルボヒドラジドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの試薬を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基で置換することを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウム、過酸化水素、水素化ホウ素ナトリウム、水素化アルミニウムリチウムなどがあります。 反応は、通常、効率と収率を高くするために、制御された温度と無水条件を必要とします .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化反応は対応する酸化物を生成する可能性があり、還元反応はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
N’-(3-(2-メトキシフェニル)アリルイデン)-5-(3-ニトロフェニル)-1H-ピラゾール-3-カルボヒドラジドは、以下を含むいくつかの科学研究への応用があります。
化学: 有機合成における試薬として、より複雑な分子の前駆体として使用されます。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。
科学的研究の応用
N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用機序
N’-(3-(2-メトキシフェニル)アリルイデン)-5-(3-ニトロフェニル)-1H-ピラゾール-3-カルボヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路はまだ調査中ですが、重要なシグナル伝達分子や代謝酵素が含まれる可能性があります .
類似化合物の比較
類似化合物
類似化合物には、他のピラゾール誘導体や、メトキシフェニル基とニトロフェニル基を含む化合物があります。例としては、次のようなものがあります。
- 4-アリル-2-メトキシフェニル N-(M-トリル)カルバメート
- 4-アリル-2-メトキシフェニル N-(O-トリル)カルバメート
- 4-アリル-2-メトキシフェニル N-(1-ナフチル)カルバメート
独自性
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives and compounds with methoxyphenyl and nitrophenyl groups. Examples include:
- 4-Allyl-2-Methoxyphenyl N-(M-Tolyl)carbamate
- 4-Allyl-2-Methoxyphenyl N-(O-Tolyl)carbamate
- 4-Allyl-2-Methoxyphenyl N-(1-Naphthyl)carbamate
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
307975-91-3 |
|---|---|
分子式 |
C20H17N5O4 |
分子量 |
391.4 g/mol |
IUPAC名 |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17N5O4/c1-29-19-10-3-2-6-14(19)8-5-11-21-24-20(26)18-13-17(22-23-18)15-7-4-9-16(12-15)25(27)28/h2-13H,1H3,(H,22,23)(H,24,26)/b8-5+,21-11+ |
InChIキー |
BROVGHOBXDWSTP-JPDQMXGXSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973283.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973288.png)

![2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11973306.png)
![4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11973320.png)

![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11973338.png)
![9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973340.png)

![(5Z)-3-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973351.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11973352.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)

